Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate
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Overview
Description
Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate typically involves the reaction of 4-aminopyridine with formaldehyde and methylamine, followed by esterification with methanol. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Solvents: Common solvents include methanol, ethanol, or other alcohols.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes: Modulating their activity.
Interacting with receptors: Influencing signal transduction pathways.
Inhibiting or activating biochemical pathways: Affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)pyridine: A related compound with similar structural features.
N-Methyl-4-pyridinamine: Another derivative of pyridine with comparable properties.
Uniqueness
Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ester group, in particular, allows for various modifications and applications in different fields.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 4-(methylaminomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-10-6-7-3-4-11-8(5-7)9(12)13-2/h3-5,10H,6H2,1-2H3 |
InChI Key |
DXUBLVSBYHLFNQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=NC=C1)C(=O)OC |
Origin of Product |
United States |
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